molecular formula C18H21ClSi B15438501 Chloro(cyclohexyl)diphenylsilane CAS No. 76814-99-8

Chloro(cyclohexyl)diphenylsilane

Cat. No.: B15438501
CAS No.: 76814-99-8
M. Wt: 300.9 g/mol
InChI Key: QENQOLKEORNPJP-UHFFFAOYSA-N
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Description

Chloro(cyclohexyl)diphenylsilane is an organosilicon compound with the molecular formula C₁₈H₂₁ClSi, featuring a central silicon atom bonded to a chlorine atom, a cyclohexyl group, and two phenyl groups.

Properties

CAS No.

76814-99-8

Molecular Formula

C18H21ClSi

Molecular Weight

300.9 g/mol

IUPAC Name

chloro-cyclohexyl-diphenylsilane

InChI

InChI=1S/C18H21ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

QENQOLKEORNPJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • Stereochemical Influence : highlights that cyclohexyl stereochemistry (R,R vs. S,S) can drastically alter biological activity in LIM kinase inhibitors, suggesting similar stereochemical sensitivity in silane applications .
  • Safety Considerations : Chlorocyclohexane (a related compound) is classified as a flammable liquid with skin/eye irritation hazards (H226, H315), emphasizing the need for careful handling of chloro-silanes .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Chloro(cyclohexyl)diphenylsilane in a laboratory setting?

  • Methodological Answer : Synthesis requires strict anhydrous conditions due to the compound’s sensitivity to hydrolysis. Use a Schlenk line or glovebox to handle air-sensitive reagents. Key steps include:

  • Step 1 : Reacting cyclohexylmagnesium bromide with dichlorodiphenylsilane under inert atmosphere (argon/nitrogen) to substitute one chlorine atom with the cyclohexyl group .
  • Step 2 : Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to ensure intermediate purity.
  • Step 3 : Purify via vacuum distillation (boiling point ~305°C) or recrystallization in non-polar solvents.
    • Safety Note : Use PPE (gloves, goggles) and fume hoods to mitigate exposure risks, as chlorosilanes release HCl upon hydrolysis .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR to confirm substitution patterns and cyclohexyl group integration .
  • FTIR Spectroscopy : Identify Si-Cl stretching bands (~480 cm1^{-1}) and absence of hydroxyl groups (to confirm anhydrous conditions) .
  • Elemental Analysis : Validate %C, %H, and %Cl to ensure stoichiometric consistency.
    • Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. What safety protocols are essential for handling this compound?

  • Risk Mitigation Strategies :

Hazard Precaution
Corrosive (HCl release)Neutralize spills with sodium bicarbonate; store in sealed containers under inert gas .
Inhalation riskUse fume hoods and respiratory protection (N95 masks) .
Skin contactWear nitrile gloves and lab coats; rinse immediately with water for 15 minutes if exposed .
  • Emergency Preparedness : Maintain calcium gluconate gel for HF-related burns (if using HF in parallel reactions) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound derivatives?

  • Theoretical Framework :

  • Employ Density Functional Theory (DFT) to model transition states during nucleophilic substitution (e.g., cyclohexyl group addition to dichlorodiphenylsilane). Focus on steric effects from bulky substituents .
  • Validate computational results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .
    • Contradiction Resolution : If experimental yields conflict with computational predictions, re-examine solvent effects (e.g., dielectric constant adjustments) or steric hindrance in the active site .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound?

  • Design Template :

  • Variables : pH (1–14), temperature (25–80°C), and solvent polarity (water, THF, hexane).
  • Control Groups : Compare hydrolysis rates with analogous compounds (e.g., dichlorodiphenylsilane) to assess cyclohexyl group stabilization effects .
  • Data Collection : Use HPLC to quantify residual silane and pH meters to track HCl liberation .
    • Statistical Analysis : Apply ANOVA to evaluate significance of environmental factors on degradation rates .

Q. How can researchers resolve contradictions in catalytic activity data involving this compound?

  • Root-Cause Analysis :

  • Hypothesis 1 : Contaminants (e.g., trace metals) may alter catalytic behavior. Validate via ICP-MS .
  • Hypothesis 2 : Steric effects from the cyclohexyl group may reduce substrate accessibility. Test with smaller substrates (e.g., methanol vs. tert-butanol) .
    • Methodological Adjustment : Use in situ FTIR to monitor active site interactions during catalysis .

Q. What are the best practices for integrating this compound into polymer matrices for material science applications?

  • Synthesis Protocol :

  • Crosslinking : Incorporate silane into silicone polymers via condensation reactions (catalyzed by tin octoate) .
  • Characterization : Use Dynamic Mechanical Analysis (DMA) to assess crosslink density and TGA for thermal stability (decomposition ~300°C) .
    • Failure Analysis : If phase separation occurs, optimize solvent compatibility (e.g., toluene for non-polar matrices) .

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